Cas no 60715-33-5 (Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)-)
Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine
- EN300-19591296
- 60715-33-5
- Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)-
- KCANCJTXSLTOBT-UHFFFAOYSA-N
-
- Inchi: 1S/C7H4BrF4N/c8-4-1-2-5(13-3-4)6(9)7(10,11)12/h1-3,6H
- InChI Key: KCANCJTXSLTOBT-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)C(C(F)(F)F)F
Computed Properties
- Exact Mass: 256.94632g/mol
- Monoisotopic Mass: 256.94632g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12.9Ų
Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19591296-0.05g |
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine |
60715-33-5 | 95% | 0.05g |
$174.0 | 2023-05-26 | |
| Enamine | EN300-19591296-0.1g |
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine |
60715-33-5 | 95% | 0.1g |
$257.0 | 2023-05-26 | |
| Enamine | EN300-19591296-0.25g |
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine |
60715-33-5 | 95% | 0.25g |
$367.0 | 2023-05-26 | |
| Enamine | EN300-19591296-0.5g |
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine |
60715-33-5 | 95% | 0.5g |
$579.0 | 2023-05-26 | |
| Enamine | EN300-19591296-1.0g |
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine |
60715-33-5 | 95% | 1g |
$743.0 | 2023-05-26 | |
| Enamine | EN300-19591296-2.5g |
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine |
60715-33-5 | 95% | 2.5g |
$1454.0 | 2023-05-26 | |
| Enamine | EN300-19591296-5.0g |
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine |
60715-33-5 | 95% | 5g |
$2152.0 | 2023-05-26 | |
| Enamine | EN300-19591296-10.0g |
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine |
60715-33-5 | 95% | 10g |
$3191.0 | 2023-05-26 | |
| 1PlusChem | 1P028GJX-50mg |
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine |
60715-33-5 | 95% | 50mg |
$269.00 | 2024-04-22 | |
| 1PlusChem | 1P028GJX-100mg |
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine |
60715-33-5 | 95% | 100mg |
$369.00 | 2024-04-22 |
Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)-
Recent Advances in the Study of Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- (CAS: 60715-33-5) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- (CAS: 60715-33-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This halogenated pyridine derivative, characterized by the presence of a bromo substituent and a tetrafluoroethyl group, exhibits remarkable chemical reactivity and biological activity, making it a promising candidate for drug discovery and development.
Recent studies have focused on the synthesis and optimization of Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)-, with particular emphasis on its role as a key intermediate in the preparation of novel bioactive molecules. Researchers have employed advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and fluorination techniques, to achieve high yields and purity of this compound. The incorporation of fluorine atoms into the pyridine ring has been shown to enhance the metabolic stability and bioavailability of resulting drug candidates, a critical factor in pharmaceutical development.
In the realm of medicinal chemistry, Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- has demonstrated significant potential as a building block for the design of kinase inhibitors and other targeted therapeutics. Structural-activity relationship (SAR) studies have revealed that the tetrafluoroethyl moiety contributes to improved binding affinity with various enzyme active sites, while the bromo substituent allows for further functionalization through diverse chemical transformations. These findings have opened new avenues for the development of treatments for cancer, inflammatory diseases, and central nervous system disorders.
Recent pharmacological evaluations have highlighted the compound's ability to modulate specific biological pathways. In vitro assays have shown promising activity against several disease-relevant targets, with particular efficacy observed in models of protein kinase inhibition. The unique electronic properties imparted by the fluorine atoms appear to play a crucial role in these interactions, suggesting that Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- may serve as a valuable scaffold for the design of next-generation therapeutics with improved selectivity and reduced off-target effects.
From a safety and toxicological perspective, preliminary studies indicate that Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- exhibits favorable pharmacokinetic properties, with good metabolic stability and acceptable toxicity profiles in preclinical models. These characteristics position it as an attractive candidate for further drug development efforts. However, researchers emphasize the need for more comprehensive toxicological assessments to fully understand its safety profile and potential limitations in therapeutic applications.
The commercial availability and scalable synthesis of Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- have also been subjects of recent investigation. Several pharmaceutical and chemical companies have developed efficient production processes for this compound, ensuring its accessibility for research and development purposes. This availability has facilitated its incorporation into diverse drug discovery programs and has supported the exploration of its applications beyond traditional pharmaceutical uses, including in materials science and agrochemical research.
Looking forward, researchers anticipate that Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- will continue to play a significant role in chemical biology and drug discovery. Ongoing studies are exploring its potential in novel drug delivery systems, as a probe for biological imaging, and as a component in the development of chemical libraries for high-throughput screening. The compound's versatility and demonstrated biological activity suggest that it will remain an important tool in medicinal chemistry for years to come.
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